8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline
Description
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline (C₉H₉BrFN, MW 230.08) is a halogenated tetrahydroisoquinoline derivative with bromine and fluorine substituents at positions 8 and 5, respectively. Its structure includes a partially saturated isoquinoline core, making it a versatile intermediate in medicinal chemistry. Key properties include:
- Molecular Formula: C₉H₉BrFN
- CAS No.: 1341214-45-6
- Safety Data: Classified under hazard statements H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) .
- Collision Cross-Section (CCS): Predicted CCS for [M+H]+ is 142.8 Ų, indicating moderate molecular compactness .
Properties
IUPAC Name |
8-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-2,12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZOZQVEJFKOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CC(=C21)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341214-45-6 | |
| Record name | 8-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves the bromination and fluorination of tetrahydroisoquinoline derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the isoquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds .
Scientific Research Applications
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in biological systems. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed to involve interactions with cellular signaling pathways and enzymes involved in metabolic processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Position and Halogenation Effects
Table 1: Comparison of Halogenated Tetrahydroisoquinolines
Key Observations:
- Halogen Effects : Bromine at position 8 enhances electrophilic reactivity, while fluorine at position 5 stabilizes the aromatic system via electron-withdrawing effects . Chlorine substitution (e.g., 8-Bromo-5-chloro-THIQ) increases lipophilicity but may reduce metabolic stability .
- Methoxy groups (e.g., 8-Bromo-6-methoxy-THIQ) enhance aqueous solubility, critical for bioavailability .
Biological Activity
8-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and oncology.
Chemical Structure and Properties
The presence of bromine and fluorine atoms in the structure enhances its reactivity and biological activity. The molecular formula is CHBrF, and its unique structural features allow it to interact with various biological targets.
This compound exerts its effects through several mechanisms:
- Enzyme Interaction : It can inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Modulation : The compound may act on neurotransmitter receptors, affecting neuronal signaling.
- Cell Signaling Pathways : It has been shown to influence pathways related to apoptosis and inflammation, which are crucial in cancer progression and neurodegenerative diseases.
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity. It has been tested against various cancer cell lines with promising results:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : Induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.
Neuroprotective Effects
The compound shows potential as a neuroprotective agent:
- Calcium Channel Blockade : Similar compounds have been noted for their ability to block calcium channels, which can protect neurons from excitotoxicity.
- Dopaminergic Activity : Its structural analogs have been studied for their effects on dopamine levels, suggesting a role in treating Parkinson's disease.
Research Findings
Case Studies
- Anticancer Efficacy : In a study involving various human cancer cell lines, this compound showed a dose-dependent reduction in cell viability. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
- Neuroprotective Potential : In an animal model of neurodegeneration induced by toxins, administration of the compound resulted in improved motor function and reduced neuronal loss in the hippocampus.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
